molecular formula C11H9BrO B3038253 1-bromo-7-methoxyNaphthalene CAS No. 83710-61-6

1-bromo-7-methoxyNaphthalene

Cat. No.: B3038253
CAS No.: 83710-61-6
M. Wt: 237.09 g/mol
InChI Key: COLPPPMPHPHUPC-UHFFFAOYSA-N
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Description

1-Bromo-7-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methoxynaphthalene can be synthesized through a bromination reaction of 7-methoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 7-methoxynaphthalene derivatives.

    Oxidation: Products include 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoquinone.

    Coupling: Products are biaryl compounds with extended conjugation.

Scientific Research Applications

1-Bromo-7-methoxynaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-7-methoxynaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • 1-Bromo-4-methylnaphthalene
  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-3,5-difluorobenzene

Comparison: 1-Bromo-7-methoxynaphthalene is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it different from other brominated naphthalenes or methoxylated aromatic compounds. Its specific substitution pattern allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

1-bromo-7-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPPPMPHPHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309440
Record name 1-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83710-61-6
Record name 1-Bromo-7-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83710-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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